氯氮平-N-氧化物盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clozapine-N-oxide hydrochloride is a synthetic compound primarily used in biomedical research. It is known for its role as a ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). Initially believed to be biologically inert, it has been shown to reverse metabolize in peripheral tissues to form clozapine .

科学研究应用

Clozapine-N-oxide hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the DREADD system, where it serves as a ligand to selectively activate engineered receptors. This allows researchers to study the function of specific neuronal populations and their role in various behaviors and physiological processes .

In addition to its use in neuroscience, clozapine-N-oxide hydrochloride is also used in pharmacological studies to investigate the effects of clozapine and its metabolites. It helps in understanding the pharmacokinetics and pharmacodynamics of clozapine, providing insights into its therapeutic and side effects .

作用机制

Target of Action

Clozapine-N-oxide (CNO) is a synthetic drug used mainly in biomedical research as a ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) derived from human muscarinic acetylcholine receptors . It binds and activates hM3Dq and hM4D DREADDs in vitro and in vivo .

Mode of Action

CNO was initially believed to be biologically inert . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain .

Biochemical Pathways

The biochemical pathways affected by CNO are those associated with the DREADD receptors it activates. These receptors are engineered G protein-coupled receptors (GPCRs) that can mobilize intracellular calcium . The activation of these receptors can lead to various downstream effects depending on the specific type of DREADD receptor and the cell type in which it is expressed.

Pharmacokinetics

CNO-HCl results in 6- to 7-fold higher plasma concentrations of CNO compared to CNO-DMSO, and relatively less clozapine (3%-5% clozapine/CNO in the CNO-DMSO group and 0.5%-1.5% clozapine/CNO in the CNO-HCl group) . Both groups had large between-subjects variability, pointing to the necessity of performing individual CNO pharmacokinetic studies prior to further experimentation .

Result of Action

The DREADD agonist clozapine N-oxide (CNO) is reverse-metabolized to clozapine and produces clozapine-like interoceptive stimulus effects in rats and mice . This implies that the effects of CNO are largely due to its conversion to clozapine, which can have various effects depending on the specific receptors it interacts with.

Action Environment

The action of CNO can be influenced by various environmental factors. Additionally, the conversion of CNO to clozapine can be influenced by factors such as the presence of specific enzymes in the body . Therefore, the action, efficacy, and stability of CNO can vary depending on the specific conditions in which it is used.

准备方法

Synthetic Routes and Reaction Conditions

Clozapine-N-oxide hydrochloride can be synthesized by reacting clozapine with an oxidizing agent. One common method involves dissolving clozapine in methanol and then adding hydrochloric acid to form the hydrochloride salt. The reaction is typically carried out under nitrogen to prevent oxidation by atmospheric oxygen .

Industrial Production Methods

Industrial production of clozapine-N-oxide hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反应分析

Types of Reactions

Clozapine-N-oxide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: It can be reduced back to clozapine.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include clozapine and its various metabolites. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and identify any impurities .

相似化合物的比较

Clozapine-N-oxide hydrochloride is often compared with other DREADD agonists like compound 21 and deschloroclozapine. These compounds share similar functions but differ in their pharmacokinetic properties and receptor affinities .

Compound 21: Known for its higher affinity and more inert character compared to clozapine-N-oxide hydrochloride.

Deschloroclozapine: Exhibits faster kinetics and greater specificity for DREADDs.

These differences make clozapine-N-oxide hydrochloride unique in its application, offering a balance between efficacy and safety in chemogenetic studies.

生物活性

Clozapine-N-oxide hydrochloride (CNO-HCl) is a water-soluble derivative of clozapine, primarily recognized for its role as an activator of designer receptors exclusively activated by designer drugs (DREADDs). This compound has garnered attention in neuroscience research due to its unique pharmacological properties and potential applications in behavioral studies.

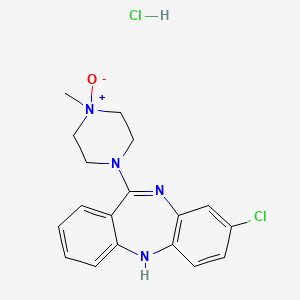

CNO-HCl is chemically characterized as 8-Chloro-11-(4-methyl-4-oxido-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine dihydrochloride. It serves as a selective agonist for the hM3Dq and hM4Di DREADDs, which are modified muscarinic receptors that allow researchers to manipulate neuronal activity with high specificity. The activation of these receptors by CNO leads to downstream signaling events that can modulate various physiological responses in targeted neuronal populations.

Pharmacokinetics and Bioavailability

Recent studies have highlighted the pharmacokinetic profile of CNO-HCl, demonstrating its improved bioavailability compared to other formulations like CNO-DMSO. Notably, CNO-HCl resulted in 6 to 7-fold higher plasma concentrations than CNO-DMSO, with significantly less conversion to clozapine itself (0.5%-1.5% clozapine/CNO in CNO-HCl versus 3%-5% in CNO-DMSO) . This reduced conversion is critical as it minimizes off-target effects associated with clozapine.

Table 1: Pharmacokinetic Comparison of CNO-HCl and CNO-DMSO

| Parameter | CNO-HCl | CNO-DMSO |

|---|---|---|

| Plasma Concentration | 6-7 times higher | Lower |

| Clozapine Conversion | 0.5%-1.5% | 3%-5% |

| CSF Ratio (CNO/Plasma) | 2%-6% | Similar |

Biological Effects and Case Studies

CNO has been utilized in various experimental paradigms to understand its biological effects. For instance, a study involving the administration of CNO at a dosage of 2 mg/kg intraperitoneally over five days showed significant alterations in metabolic profiles among Long COVID patients, indicating potential therapeutic implications .

In behavioral studies, administration of CNO at 1 mg/kg demonstrated a reduction in the acoustic startle reflex without affecting prepulse inhibition, suggesting specific modulation of sensory processing pathways . These findings underscore the importance of precise dosing and timing when utilizing CNO for experimental manipulation.

Table 2: Behavioral Effects of CNO Administration

| Dosage (mg/kg) | Effect on Acoustic Startle Reflex | Effect on Prepulse Inhibition |

|---|---|---|

| 1 | Reduced | No effect |

| 2 | Not assessed | Not assessed |

Research Findings on Off-Target Effects

Despite its specificity as a DREADD agonist, CNO has been shown to exhibit off-target effects at various G-protein coupled receptors (GPCRs). A comprehensive study identified that CNO binds with high affinity to several receptors including α1A adrenoreceptors and multiple serotonin receptor subtypes (5-HT2A, 5-HT2B), raising concerns about its potential side effects .

Table 3: Off-Target Binding Affinities of CNO

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| α1A Adrenoreceptor | Sub-μM |

| H1 Histamine Receptor | Sub-μM |

| 5-HT2A Serotonin Receptor | Sub-μM |

Conclusion and Future Directions

Clozapine-N-oxide hydrochloride represents a significant advancement in the toolkit available for neuroscience research, particularly in studies involving DREADDs. Its favorable pharmacokinetic profile and ability to influence biological systems make it a valuable compound; however, researchers must remain vigilant regarding its off-target effects and conversion to clozapine.

属性

IUPAC Name |

3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O.ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;/h2-7,12,20H,8-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZGHVYKAJMBGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。